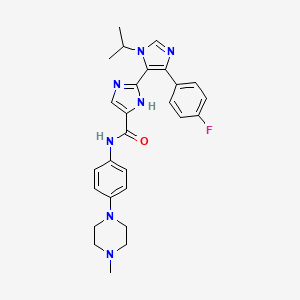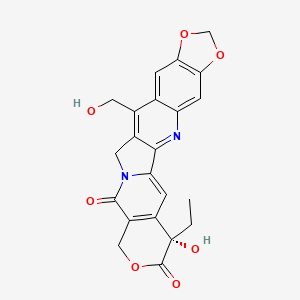
7-Hydroxymethyl-10,11-MDCPT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxymethyl-10,11-MDCPT is a chemical compound known for its application as a payload in antibody-drug conjugates (ADCs). It is a derivative of camptothecin, a well-known cytotoxic agent used in cancer therapy. The compound has a molecular formula of C₂₂H₁₈N₂O₇ and a molecular weight of 422.39 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxymethyl-10,11-MDCPT involves multiple steps, starting from camptothecin. The hydroxymethyl group is introduced at the 7th position of the camptothecin molecule through a series of chemical reactions, including oxidation and reduction steps. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to obtain the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxymethyl-10,11-MDCPT undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form different hydroxyl derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out in organic solvents under controlled temperatures and pH conditions .
Major Products
The major products formed from these reactions include various derivatives of this compound, such as aldehydes, carboxylic acids, and substituted analogs. These derivatives can have different biological activities and applications .
Scientific Research Applications
7-Hydroxymethyl-10,11-MDCPT has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential as an anticancer agent, particularly in the development of ADCs. It has shown promising results in preclinical studies for targeting specific cancer cells.
Industry: Utilized in the production of ADCs and other pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 7-Hydroxymethyl-10,11-MDCPT involves its interaction with topoisomerase I, an enzyme crucial for DNA replication. The compound stabilizes the cleavable complex formed between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This leads to DNA damage and ultimately cell death. The molecular targets include the DNA-topoisomerase I complex, and the pathways involved are related to DNA damage response and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Camptothecin: The parent compound of 7-Hydroxymethyl-10,11-MDCPT, known for its potent anticancer activity.
Topotecan: A camptothecin analog used in cancer therapy.
Irinotecan: Another camptothecin derivative used as a chemotherapeutic agent.
Uniqueness
This compound is unique due to its hydroxymethyl group at the 7th position, which enhances its solubility and stability compared to other camptothecin derivatives. This modification also allows for its use as a payload in ADCs, providing targeted delivery of the cytotoxic agent to cancer cells .
Properties
Molecular Formula |
C22H18N2O7 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
(5S)-5-ethyl-5-hydroxy-14-(hydroxymethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione |
InChI |
InChI=1S/C22H18N2O7/c1-2-22(28)14-4-16-19-11(6-24(16)20(26)13(14)8-29-21(22)27)12(7-25)10-3-17-18(31-9-30-17)5-15(10)23-19/h3-5,25,28H,2,6-9H2,1H3/t22-/m0/s1 |
InChI Key |
UYOXKDDEJDVQSN-QFIPXVFZSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CO)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


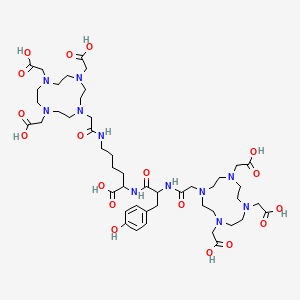


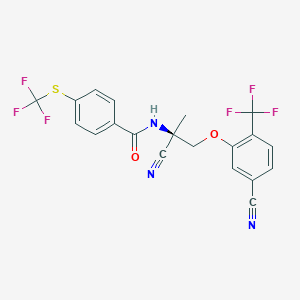
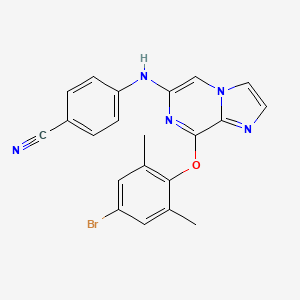
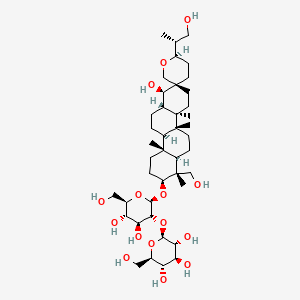
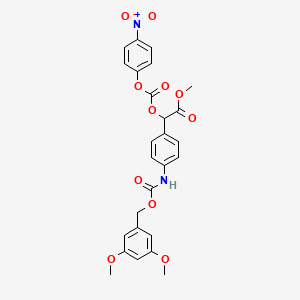

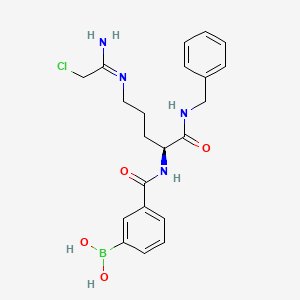
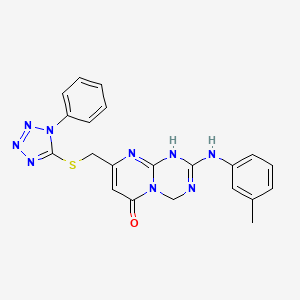
![methyl (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12374938.png)
![5-Chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl]amino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide](/img/structure/B12374944.png)

